molecular formula C12H12BrNO4 B8551188 1-Benzyloxycarbonyloxy-4-bromomethylazetidinone

1-Benzyloxycarbonyloxy-4-bromomethylazetidinone

Cat. No.: B8551188
M. Wt: 314.13 g/mol
InChI Key: BBGOHVSPQHZEPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyloxycarbonyloxy-4-bromomethylazetidinone is a useful research compound. Its molecular formula is C12H12BrNO4 and its molecular weight is 314.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12BrNO4

Molecular Weight

314.13 g/mol

IUPAC Name

benzyl [2-(bromomethyl)-4-oxoazetidin-1-yl] carbonate

InChI

InChI=1S/C12H12BrNO4/c13-7-10-6-11(15)14(10)18-12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2

InChI Key

BBGOHVSPQHZEPL-UHFFFAOYSA-N

Canonical SMILES

C1C(N(C1=O)OC(=O)OCC2=CC=CC=C2)CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 0.3 g (1.28 mmole) of N-benzyloxycarbonyloxy but-3-eneoic acid amide in 20 ml of acetonitrile was added 0.1857 g (1.36 mmole) of potassium carbonate followed by 2 ml of water. The mixture was stirred vigorously for one minute and a solution of 0.2383 g (1.34 mmole) of N-bromosuccinimide in 5 ml of acetonitrile was added dropwise over 5 minutes with continued vigorous stirring. Stirring was continued for 10 minutes post addition and then the mixture was diluted with 200 ml of ethyl acetate. The solution was washed with water, aqueous 10% sodium bisulfite and brine and was dried over magnesium sulfate. The solvent was evaporated to provide 0.4686 g of the title compound as a pale yellow oil. The product was contaminated with minor amounts of succinimide and N-hydroxy-4-bromomethylazetidinone.
Name
N-benzyloxycarbonyloxy but-3-eneoic acid amide
Quantity
0.3 g
Type
reactant
Reaction Step One
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0.1857 g
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reactant
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20 mL
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2 mL
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0.2383 g
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reactant
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5 mL
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solvent
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200 mL
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solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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